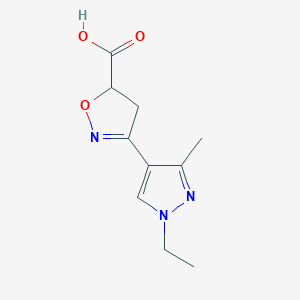![molecular formula C19H19N5O2S B2605223 N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396888-47-3](/img/structure/B2605223.png)
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its potential applications. It includes a thiadiazole-based covalent triazine framework . The framework exhibits high stability, high porosity, and high fluorescence performance, and has a rich electron-deficient unit in the pore channel .Chemical Reactions Analysis
The compound’s unique structure allows it to participate in specific chemical reactions. For example, it has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet, which incorporates this compound, shows high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its potential applications. It is part of a thiadiazole-based covalent triazine framework nanosheet that exhibits high stability, high porosity, and high fluorescence performance .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Anticancer Evaluation
- A study by Tiwari et al. (2017) discusses the synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, which exhibit promising anticancer activity against various human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Tiwari et al., 2017).
Convenient Preparation of 3,5-Disubstituted 1,2,4-Thiadiazoles
- Takikawa et al. (1985) describe a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the versatile applications of thiadiazole derivatives in chemical synthesis (Takikawa et al., 1985).
Synthesis and Complexation of Thiadiazolobenzamide
- Adhami et al. (2012) synthesized a compound involving thiadiazole and benzamide, and its complexes with Ni and Pd, providing insights into the structural and chemical properties of such compounds (Adhami et al., 2012).
Microwave-Assisted Synthesis of Hybrid Molecules
- Başoğlu et al. (2013) discuss the synthesis of molecules containing thiadiazole and their biological activities, such as antimicrobial, antilipase, and antiurease activities, highlighting the compound's potential in medicinal chemistry (Başoğlu et al., 2013).
Synthesis of Thiadiazole Derivatives and Biological Activity
- G. K. Patel and H. S. Patel (2015) synthesized thiadiazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Patel & Patel, 2015).
Synthesis of New 4-Thiazolidinones
- Patel and Shaikh (2010) prepared compounds involving nicotinic acid and thiadiazole, exploring their antimicrobial activities, contributing to the understanding of the compound's potential in treating infections (Patel & Shaikh, 2010).
Organotin Thiadiazole Carboxylates and Antifungal Activity
- Wang et al. (2010) synthesized organotin thiadiazole carboxylates, evaluating their fungicidal activity, indicating potential applications in agriculture (Wang et al., 2010).
Wirkmechanismus
The mechanism of action of this compound is related to its ability to interact with other molecules. The F-CTF-3 nanosheet, which incorporates this compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .
Zukünftige Richtungen
The unique properties of this compound make it a promising candidate for future research. Its potential applications in the detection of primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants, are particularly noteworthy . Further studies could explore its potential in other applications, such as in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(14-3-4-16-17(10-14)23-27-22-16)21-11-13-5-8-24(9-6-13)19(26)15-2-1-7-20-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBKVGRGXSNJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2605149.png)
![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2605153.png)


![N-[(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2605156.png)
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)
